molecular formula C12H12N2O3S B11797421 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid

5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid

Cat. No.: B11797421
M. Wt: 264.30 g/mol
InChI Key: NCQZHDFRZTYBCE-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid is a heterocyclic compound that contains both a thiazole ring and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiazole ring, which is known for its biological activity, makes this compound a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-5-ethoxybenzoate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the product. The purification process typically involves recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and inhibit their activity, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties . The compound can also interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler compound with similar biological activities.

    2-Ethoxybenzoic acid: Lacks the thiazole ring but shares the benzoic acid moiety.

    5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid is unique due to the combination of the thiazole ring and the ethoxybenzoic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to its simpler analogs.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoic acid

InChI

InChI=1S/C12H12N2O3S/c1-2-17-10-4-3-7(5-8(10)11(15)16)9-6-18-12(13)14-9/h3-6H,2H2,1H3,(H2,13,14)(H,15,16)

InChI Key

NCQZHDFRZTYBCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)O

Origin of Product

United States

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